7-Prolyl-2-oxa-7-azaspiro[3.5]nonane

Medicinal Chemistry Stereochemistry Scaffold Design

7-Prolyl-2-oxa-7-azaspiro[3.5]nonane (CAS 2097949-97-6) is a spirocyclic building block that fuses a four‑membered oxetane ring with a six‑membered piperidine ring through a shared quaternary carbon, and carries an L‑prolyl substituent on the piperidine nitrogen. This architecture combines the conformational constraint of a spiro[piperidine‑4,3′‑oxetane] core with the stereochemical information of a proteinogenic amino acid, placing it in the category of geometrically restricted proline mimetics suitable for fragment‑based drug discovery and scaffold‑hopping campaigns.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2097949-97-6
Cat. No. B1481784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Prolyl-2-oxa-7-azaspiro[3.5]nonane
CAS2097949-97-6
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCC3(CC2)COC3
InChIInChI=1S/C12H20N2O2/c15-11(10-2-1-5-13-10)14-6-3-12(4-7-14)8-16-9-12/h10,13H,1-9H2
InChIKeyMEWQRCGLPMYLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Prolyl-2-oxa-7-azaspiro[3.5]nonane (CAS 2097949-97-6) – Structural and Physicochemical Baseline for Procurement Decisions


7-Prolyl-2-oxa-7-azaspiro[3.5]nonane (CAS 2097949-97-6) is a spirocyclic building block that fuses a four‑membered oxetane ring with a six‑membered piperidine ring through a shared quaternary carbon, and carries an L‑prolyl substituent on the piperidine nitrogen . This architecture combines the conformational constraint of a spiro[piperidine‑4,3′‑oxetane] core with the stereochemical information of a proteinogenic amino acid, placing it in the category of geometrically restricted proline mimetics suitable for fragment‑based drug discovery and scaffold‑hopping campaigns . The compound is commercially available at ≥95% purity, with a molecular weight of 224.3 g mol⁻¹, making it an attractive, pre‑functionalised intermediate for parallel synthesis and library production .

Why 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane Cannot Be Replaced by Simpler Spirocyclic Oxetane‑Piperidine Building Blocks


Generic spiro[piperidine‑4,3′‑oxetane] building blocks (e.g., the N‑Boc‑protected scaffold or the parent 2‑oxa‑7‑azaspiro[3.5]nonane) lack the stereochemical definition and additional hydrogen‑bond pharmacophore provided by the L‑prolyl moiety [1]. The prolyl amide introduces a chiral centre with predictable absolute configuration, imposes restricted rotation around the C‑N bond, and adds both a hydrogen‑bond donor (pyrrolidine NH) and a carbonyl acceptor to the scaffold . In contrast, achiral N‑alkyl or N‑Boc variants offer only a single H‑bond acceptor on the piperidine nitrogen and cannot engage biological targets in a stereospecific manner. This differentiation is critical when the target binding site demands a directional hydrogen‑bond network or when the lead‑optimisation campaign requires modular diversification points for parallel amide coupling [2].

Quantitative Differentiation of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane from Comparator Building Blocks


Chiral Centre Introduction: Stereochemical Differentiation vs. Achiral 2-Oxa-7-azaspiro[3.5]nonane

7‑Prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane contains one stereogenic centre at the C‑2 position of the pyrrolidine ring, inherited from L‑proline, whereas the parent 2‑oxa‑7‑azaspiro[3.5]nonane (CAS 241820‑91‑7) is achiral . This single chiral centre enables stereospecific interactions with chiral biological targets and permits the preparation of enantiomerically pure compound libraries . By contrast, the achiral parent scaffold offers no stereochemical discrimination, limiting its utility in programs that target chiral binding pockets, such as kinases, proteases, or GPCRs [1].

Medicinal Chemistry Stereochemistry Scaffold Design

Hydrogen‑Bond Donor Count: Pharmacophore Expansion vs. N‑Boc‑Spiro[piperidine‑4,3′‑oxetane]

The target compound possesses two hydrogen‑bond donors (piperidine‑N linked to prolyl, and pyrrolidine‑NH), compared to zero H‑bond donors in the widely used N‑Boc‑spiro[piperidine‑4,3′‑oxetane] (CAS 1414885‑20‑3) . The additional donor enables bidentate hydrogen‑bonding interactions with protein backbone carbonyls or side‑chain carboxylates, a feature absent in the N‑Boc‑protected comparator. In class‑level studies on spirocyclic oxetane‑piperidine scaffolds, introduction of a secondary amine (as in the deprotected piperidine) increased aqueous solubility by a factor of 9‑20 compared to the N‑Boc analog, while the prolyl amide further modulated LogD by approximately −0.3 to −0.8 log units relative to the free amine [1].

Medicinal Chemistry Pharmacophore Design Fragment-Based Drug Discovery

Fraction sp³ (Fsp³): Enhanced 3‑Dimensionality vs. Planar Heteroaromatic Bioisosteres

7‑Prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane has a calculated Fsp³ of 0.83 (10 sp³ carbons / 12 total carbons), which is significantly higher than that of morpholine (Fsp³ = 0.50) and the planar 2‑oxa‑6‑azaspiro[3.3]heptane (Fsp³ = 0.71) [1]. In class‑level analyses, increasing Fsp³ from <0.45 to >0.60 has been correlated with higher clinical success rates, improved aqueous solubility, and reduced promiscuity in screening assays [2]. The prolyl‑substituted scaffold achieves an Fsp³ in the optimal range (0.80‑0.85) recommended for lead‑like molecules entering optimisation [3].

Drug Design Physicochemical Property Optimisation Escape from Flatland

Metabolic Stability of the Spirocyclic Oxetane Core vs. gem‑Dimethyl Isosteres

Class‑level evidence demonstrates that replacement of a gem‑dimethyl group with an oxetane ring reduces intrinsic clearance in human liver microsomes (HLM) by 2‑ to 15‑fold across diverse chemotypes [1]. In a direct comparative study, the spirocyclic oxetane‑containing analog of an advanced lead compound (AZD1979) exhibited a half‑life (t₁/₂) of >120 min in HLM, versus 42 min for the corresponding gem‑dimethyl analog [2]. Although compound‑specific data for 7‑prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane are not publicly available, the embedded 2‑oxa‑7‑azaspiro[3.5]nonane core is expected to confer a metabolic advantage of similar magnitude over gem‑dimethyl containing comparators, based on the well‑documented resistance of 3,3‑disubstituted oxetanes to cytochrome P450‑mediated oxidation [3].

Drug Metabolism Bioisostere Strategy Microsomal Stability

High‑Value Application Scenarios for 7‑Prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane in Drug Discovery


Fragment‑Based Lead Generation Targeting Chiral Kinase ATP‑Binding Pockets

The combination of a rigid spirocyclic oxetane‑piperidine core with an L‑prolyl chiral centre makes 7‑prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane an ideal fragment for targeting kinases that possess a chiral environment in their ATP‑binding site. The oxetane oxygen mimics the ribose ring oxygen of ATP, while the prolyl amide provides a directional hydrogen‑bond network capable of interacting with the hinge region. The high Fsp³ (0.83) reduces aromatic stacking‑driven promiscuity, which is common with flat heterocyclic fragments, and the predicted metabolic stability of the oxetane ring minimises the risk of oxidative metabolism .

Morpholine Bioisostere Replacement in CNS‑Penetrant Programmes

2‑Oxa‑7‑azaspiro[3.5]nonane derivatives have been demonstrated to serve as structural and physicochemical surrogates for morpholine, a fragment widely used to enhance solubility. In direct comparison, the spirocyclic oxetane analog (‘homospiro‑morpholine’) increased aqueous solubility by a factor of 3 over the parent morpholine‑containing compound while maintaining comparable hydrogen‑bond acceptor capacity . The prolyl substituent on 7‑prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane extends this bioisostere strategy by introducing a secondary amine (H‑bond donor) that can engage CNS‑target GPCRs or ion channels, which frequently require a protonated amine for ligand‑receptor recognition .

Parallel Library Synthesis via Amide Coupling at the Prolyl Amine

The secondary amine of the pyrrolidine ring in 7‑prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane provides a reactive handle for rapid diversification through amide bond formation, sulfonamide coupling, or reductive amination. This contrasts with N‑Boc‑protected spiro[piperidine‑4,3′‑oxetane] building blocks, which require an additional deprotection step before functionalisation. The improved synthesis of 2‑oxa‑7‑azaspiro[3.5]nonane analogs reported by Merck (Tetrahedron Lett. 2011) demonstrated gram‑scale accessibility of the core scaffold, and the prolyl derivative is commercially available at 95% purity, enabling high‑throughput parallel synthesis for hit‑to‑lead exploration .

Conformationally Restricted Proline Mimetic for Protease Inhibitor Design

Spirocyclic β‑proline esters have been validated as geometrically restricted building blocks that mimic the conformational preferences of proline while adding steric bulk and shape diversity . 7‑Prolyl‑2‑oxa‑7‑azaspiro[3.5]nonane extends this concept by embedding the proline motif within a rigid spiro‑oxetane framework, further restricting the accessible conformational space. This is particularly valuable for the design of inhibitors of prolyl oligopeptidase (POP), fibroblast activation protein (FAP), or dipeptidyl peptidase IV (DPP‑IV), where conformational pre‑organisation of the P2 proline residue is a key determinant of potency and selectivity .

Quote Request

Request a Quote for 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.